molecular formula C13H12N2O3 B1426733 Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate CAS No. 757251-59-5

Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate

Cat. No.: B1426733
CAS No.: 757251-59-5
M. Wt: 244.25 g/mol
InChI Key: LKNOOBDGFHXDIE-UHFFFAOYSA-N
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Description

Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate is a chemical compound with significant applications in scientific research and industry. This compound features a pyridine ring substituted with an amino group and a methoxy carbonyl group, making it a versatile intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-aminophenol and 2-chloropyridine-4-carboxylate.

  • Reaction Conditions: The reaction involves nucleophilic substitution, where 4-aminophenol reacts with 2-chloropyridine-4-carboxylate in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

  • Industrial Production Methods: On an industrial scale, the reaction is carried out in a controlled environment to ensure purity and yield. Continuous flow reactors and optimized reaction conditions are employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions are common, where different nucleophiles can replace the methoxy carbonyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles such as ammonia (NH3) and amines are employed, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Amines and amides.

  • Substitution Products: Amides, esters, and ethers.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of bioactive molecules and probes for biological studies. Medicine: Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For instance, its anti-inflammatory properties may involve inhibition of certain enzymes or signaling pathways involved in inflammation. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • Methyl 4-(4-aminophenoxy)acetate: Similar structure but with an acetate group instead of a pyridine ring.

  • 4-(4-Aminophenoxy)benzoic acid: Contains a benzoic acid moiety instead of a pyridine ring.

Uniqueness: Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate is unique due to its pyridine ring, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications and biological studies.

Properties

IUPAC Name

methyl 4-(4-aminophenoxy)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-17-13(16)12-8-11(6-7-15-12)18-10-4-2-9(14)3-5-10/h2-8H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNOOBDGFHXDIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

757251-59-5
Record name methyl 4-(4-aminophenoxy)pyridine-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 4-(4-Aminophenoxy)pyridine-2-carboxylic acid methylamide (15.0 g, 61.7 mmol) and potassium hydroxide (34.6 g, 617 mmol) in ethanol (400 mL) and water (40 mL) was stirred at 90° C. for 48 h. After cooling to RT, 2.0 N hydrochloric acid was slowly added to the reaction mixture until pH=5. The solvent was removed completely and the residue redissolved in MeOH (400 mL). After slow addition of trimethylsilylchloride (178 mL, 140 mmol, 2.27 eq) at 0° C., the reaction mixture was stirred at reflux for 24 h and cooled to RT. The mixture was filtered, and the filtrate concentrated under reduced pressure and then partitioned between DCM and water. The organic layer was then washed with 1M aqueous sodium bicarbonate solution, dried over Na2SO4, filtered, and evaporated under reduced pressure. The resulting residue was washed further with H2O and reextracted with EtOAc/Hex (1:2 v/v) to afford the desired ester (6.27 g, 42%) as a light brown solid. 1H-NMR (DMSO-d6) δ 8.51 (d, J=5.7 Hz, 1H), 7.35 (d, J=2.4 Hz, 1H), 7.10 (dd, J=5.7, 2.7 Hz, 1H), 6.86 (dt, J=9.0, 2.4 Hz, 2H), 6.63 (dt, J=8.7, 2.4 Hz, 2H), 5.18 (br s, 2H), 3.86 (s, 3H); MS LC-MS [M+H]+=245, RT=1.04 min; TLC (75% EtOAc/hex), Rf=0.20.
Quantity
15 g
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reactant
Reaction Step One
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34.6 g
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reactant
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400 mL
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40 mL
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0 (± 1) mol
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178 mL
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Yield
42%

Synthesis routes and methods II

Procedure details

Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate was prepared by a method analogous to that described for 4-(3-aminophenoxy) pyridine-2-carboxamide (2C), starting from the product of step 1 and 4-aminophenol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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